Ethyl 4-mercaptocinnamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

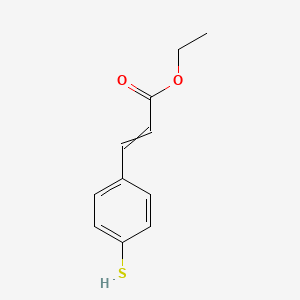

Ethyl 4-Mercaptocinnamate is a chemical compound with the molecular formula C11H12O2S and a molecular weight of 208.28 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of Ethyl 4-Mercaptocinnamate is represented by the formula C11H12O2S . This indicates that the compound consists of 11 carbon atoms, 12 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom .

Chemical Reactions Analysis

Ethyl 4-Mercaptocinnamate belongs to the class of compounds known as thiols or mercaptans . Thiols are analogous to alcohols and are named in a similar fashion except the suffix -thiol is used in place of -ol . By itself, the -SH group is called a mercapto group .

Physical And Chemical Properties Analysis

Ethyl 4-Mercaptocinnamate is soluble in Chloroform, Dichloromethane, DMF, Ethyl Acetate, and Methanol . It should be stored at -20° C .

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

Ethyl 4-mercaptocinnamate and its complexes with Pt 2+, Pd 2+, Ni 2+, Ir 3+, Rh 3+, and Zn 2+ have been theoretically studied for their properties in OLEDs . The complexation with selected metal ions improves hole and electron transfer rates, specifically, the hole transport rate of Pt [EMAB] 2 is found to be 44 times greater than that of [EMAB], whereas electron transport rate of Pt [EMAB] 2 is 4 times that of EMAB .

Organic Solar Cells (OSCs)

The same complexes have also been studied for their properties in OSCs . The energy gap of EMAB reduced significantly upon complexation from 2.904 eV to 0.56 eV in [Rh (EMAB) 2] + and to a lesser extent in the other complexes . The open circuit voltage, VOC, of the compounds ranged between 0.705 × 10 −19 V and 6.617 × 10 −19 V, values that are good enough for practical usage in OSC applications .

UV-Visible Absorption

The UV-visible absorption spectra revealed absorption maxima well below 900 nm in all compounds, vital in the efficient functioning of solar cells .

Charge Transport

Charge transport in EMAB can be tuned for better performance through complexation with transition metals such as Pt 2+ . Charge mobility for holes and electrons are equal to 19.182 cm 2 V −1 s −1 and 1.431 cm 2 V −1 s −1 respectively for Pt [EMAB] 2, and equal to 4.11 × 10 −1 cm 2 V −1 s −1 and 3.43 × 10 −1 cm 2 V −1 s −1 for EMAB respectively .

Drug Delivery

Ethyl 4-mercaptocinnamate could potentially be used in drug delivery systems . Encapsulation methods of active molecules for drug delivery have been studied, and nanostructured systems have attracted unprecedented interest due to their ability to overcome difficulties linked to conventional drug delivery systems .

Solvent Replacement

Ethyl acetate, owing to its better toxicological profile, has been widely used as a solvent instead of chloroform and dichloromethane . Ethyl 4-mercaptocinnamate could potentially be used in similar applications.

properties

IUPAC Name |

ethyl 3-(4-sulfanylphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2S/c1-2-13-11(12)8-5-9-3-6-10(14)7-4-9/h3-8,14H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHJDLLHNAYVJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652582 |

Source

|

| Record name | Ethyl 3-(4-sulfanylphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-mercaptocinnamate | |

CAS RN |

1076198-07-6 |

Source

|

| Record name | Ethyl 3-(4-mercaptophenyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(4-sulfanylphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1140471.png)

![7,15-Dibromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde](/img/structure/B1140474.png)

![Ethyl2-azabicyclo[3,3,1]octanyl-3-formicacid](/img/structure/B1140481.png)